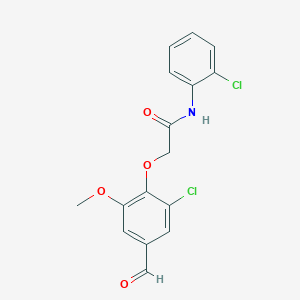

![molecular formula C8H13N3OS B2579057 3-[(3-Metil-1,2,4-tiadiazol-5-il)oxi]piperidina CAS No. 1481418-42-1](/img/structure/B2579057.png)

3-[(3-Metil-1,2,4-tiadiazol-5-il)oxi]piperidina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3-[(3-Methyl-1,2,4-thiadiazol-5-yl)oxy]piperidine” is a compound that contains a thiadiazole ring. Thiadiazole derivatives have four isomeric forms: 1,3,4-thiadiazole; 1,2,3-thiadiazole; 1,2,4-thiadiazol; and 1,2,5-thiadiazole . The compound you mentioned is a 1,2,4-thiadiazole derivative. These compounds have shown significant therapeutic potential .

Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives involves the use of N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials . The targeted 1,3,4-thiadiazolyl derivatives are prepared by the reaction of 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives with hydrazonoyl chloride derivatives .Aplicaciones Científicas De Investigación

Síntesis Química

El compuesto “3-[(3-Metil-1,2,4-tiadiazol-5-il)oxi]piperidina” se utiliza en síntesis química. Se utiliza como material de partida en la síntesis de diversos compuestos que contienen nitrógeno, oxígeno, azufre y selenio .

Agentes Antimicrobianos

Los derivados de 1,3,4-tiadiazol, incluyendo “this compound”, se ha descubierto que tienen potentes propiedades antimicrobianas. Se han probado contra E. coli, B. mycoides, y C. albicans, con algunos compuestos mostrando una actividad antimicrobiana significativa .

Acción Antibacteriana

En pruebas preliminares contra cepas bacterianas Gram-positivas y Gram-negativas, algunos derivados de 1,3,4-tiadiazol han mostrado una acción antibacteriana moderada contra S. aureus, E. faecalis, E. coli, y K. pneumoniae .

Evaluación Anticancerígena

Los derivados de 1,3,4-tiadiazol se han sintetizado y evaluado por sus propiedades anticancerígenas. Por ejemplo, la pirazolo[3,4-d]pirimidina fluorada con un anillo heterocíclico de 1,3,4-tiadiazol se ha informado que tiene propiedades anticancerígenas .

Reacciones de Apertura de Anillo

El anillo de tiadiazol en los derivados de “this compound” puede sufrir reacciones de apertura de anillo. Esta propiedad se utiliza en la síntesis de hidrazidas de ácido 4-hidrazinocarbonilfur-2-ilacético .

Aplicaciones Industriales

Los haluros de hidrazonoilo, un grupo de compuestos que incluye “this compound”, tienen amplias aplicaciones industriales debido a sus reactividades químicas .

Mecanismo De Acción

Target of Action

The primary targets of 3-[(3-Methyl-1,2,4-thiadiazol-5-yl)oxy]piperidine Compounds with a 1,3,4-thiadiazole nucleus, which is a part of the structure of this compound, have been found to exhibit a broad range of biological activities . They are integral components of various drug categories such as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents .

Mode of Action

The exact mode of action of 3-[(3-Methyl-1,2,4-thiadiazol-5-yl)oxy]piperidine It is known that 1,3,4-thiadiazole derivatives can disrupt processes related to dna replication, which allows them to inhibit the replication of both bacterial and cancer cells .

Biochemical Pathways

The specific biochemical pathways affected by 3-[(3-Methyl-1,2,4-thiadiazol-5-yl)oxy]piperidine 1,3,4-thiadiazole derivatives have been reported to show a broad spectrum of pharmacological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

The molecular and cellular effects of the action of 3-[(3-Methyl-1,2,4-thiadiazol-5-yl)oxy]piperidine Based on the known activities of 1,3,4-thiadiazole derivatives, it can be inferred that this compound may have significant antimicrobial, anti-inflammatory, and antineoplastic effects .

Análisis Bioquímico

Biochemical Properties

3-[(3-Methyl-1,2,4-thiadiazol-5-yl)oxy]piperidine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, thiadiazole derivatives, including 3-[(3-Methyl-1,2,4-thiadiazol-5-yl)oxy]piperidine, have been shown to exhibit antimicrobial properties by inhibiting enzymes involved in bacterial cell wall synthesis . Additionally, this compound may interact with proteins involved in oxidative stress responses, potentially acting as an antioxidant . The nature of these interactions often involves binding to the active sites of enzymes or forming complexes with proteins, thereby modulating their activity.

Cellular Effects

The effects of 3-[(3-Methyl-1,2,4-thiadiazol-5-yl)oxy]piperidine on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in inflammatory responses, thereby reducing inflammation . Additionally, 3-[(3-Methyl-1,2,4-thiadiazol-5-yl)oxy]piperidine can alter cellular metabolism by interacting with metabolic enzymes, leading to changes in the levels of key metabolites . These effects highlight the compound’s potential as a therapeutic agent in treating inflammatory and metabolic disorders.

Molecular Mechanism

The molecular mechanism of action of 3-[(3-Methyl-1,2,4-thiadiazol-5-yl)oxy]piperidine involves several key processes. At the molecular level, this compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors. For instance, it can inhibit the activity of enzymes involved in the synthesis of bacterial cell walls, leading to antimicrobial effects . Additionally, 3-[(3-Methyl-1,2,4-thiadiazol-5-yl)oxy]piperidine may activate or inhibit signaling pathways by binding to receptors on the cell surface, thereby influencing gene expression and cellular responses . These interactions are crucial for understanding the compound’s therapeutic potential and developing targeted treatments.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-[(3-Methyl-1,2,4-thiadiazol-5-yl)oxy]piperidine can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that 3-[(3-Methyl-1,2,4-thiadiazol-5-yl)oxy]piperidine is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions .

Dosage Effects in Animal Models

The effects of 3-[(3-Methyl-1,2,4-thiadiazol-5-yl)oxy]piperidine vary with different dosages in animal models. At lower doses, this compound has been shown to exhibit beneficial effects, such as reducing inflammation and inhibiting microbial growth . At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, where the compound’s efficacy plateaus or diminishes beyond a certain dosage. These findings underscore the importance of optimizing dosage regimens to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

3-[(3-Methyl-1,2,4-thiadiazol-5-yl)oxy]piperidine is involved in several metabolic pathways. It interacts with enzymes and cofactors that play critical roles in cellular metabolism. For example, this compound can inhibit enzymes involved in the synthesis of nucleotides, thereby affecting DNA replication and cell proliferation . Additionally, it may influence metabolic flux by altering the levels of key metabolites, such as glucose and amino acids . Understanding these metabolic pathways is essential for elucidating the compound’s mechanisms of action and potential therapeutic applications.

Transport and Distribution

The transport and distribution of 3-[(3-Methyl-1,2,4-thiadiazol-5-yl)oxy]piperidine within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by membrane transporters, facilitating its accumulation in target tissues . Additionally, binding proteins may sequester 3-[(3-Methyl-1,2,4-thiadiazol-5-yl)oxy]piperidine within specific cellular compartments, influencing its localization and activity . These transport and distribution mechanisms are crucial for determining the compound’s bioavailability and therapeutic efficacy.

Subcellular Localization

The subcellular localization of 3-[(3-Methyl-1,2,4-thiadiazol-5-yl)oxy]piperidine is a key determinant of its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can influence gene expression, or to the mitochondria, where it can affect cellular metabolism . Understanding the subcellular localization of 3-[(3-Methyl-1,2,4-thiadiazol-5-yl)oxy]piperidine is essential for elucidating its mechanisms of action and optimizing its therapeutic potential.

Propiedades

IUPAC Name |

3-methyl-5-piperidin-3-yloxy-1,2,4-thiadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3OS/c1-6-10-8(13-11-6)12-7-3-2-4-9-5-7/h7,9H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEYSHQQQTNXGOV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC(=N1)OC2CCCNC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

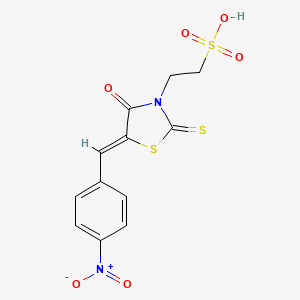

![2-(benzo[d][1,3]dioxol-5-ylmethyl)-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2578974.png)

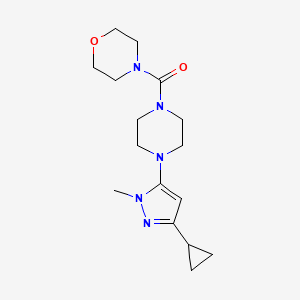

![(5E)-3-[(3,5-dimethylphenyl)methyl]-5-{[3-(trifluoromethyl)phenyl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B2578977.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,3-dimethoxybenzamide](/img/structure/B2578979.png)

![2-(Benzo[d]oxazol-2-ylthio)-1-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethanone](/img/structure/B2578980.png)

![N1-(6-fluorobenzo[d]thiazol-2-yl)-N2,N2-dimethylethane-1,2-diamine](/img/structure/B2578982.png)

![3-Iodo-5-methoxy-4-[(2-methylbenzyl)oxy]benzaldehyde](/img/structure/B2578984.png)

![2-bromo-2,2-difluoro-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2578986.png)

![3-(4-fluorophenyl)-5-methyl-2,4-dioxo-N-(m-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2578991.png)

![N1-(4-ethylphenyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2578992.png)

![5-{5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B2578993.png)

![N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3-(trifluoromethyl)benzamide](/img/structure/B2578997.png)